N-Fmoc-5-methyl-L-tryptophan
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Overview
Description
N-Fmoc-5-methyl-L-tryptophan is a synthetic compound often used in peptide synthesis. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of organic chemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-methyl-L-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-5-methyl-L-tryptophan undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various derivatives of tryptophan, which can be further used in peptide synthesis .
Scientific Research Applications
N-Fmoc-5-methyl-L-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of N-Fmoc-5-methyl-L-tryptophan involves the protection of the amino group of tryptophan, allowing for selective reactions at other functional groups. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it a versatile protecting group in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tert-butoxy)butanoic acid
Uniqueness
What sets N-Fmoc-5-methyl-L-tryptophan apart is its indole ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFSFRZGVTQNQ-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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